N-Boc-3-bromo-5-fluoro-L-phenylalanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17BrFNO4 |
|---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
(2S)-3-(3-bromo-5-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
PENBFMDFHDIAQC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)Br)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Boc 3 Bromo 5 Fluoro L Phenylalanine and Analogues
Stereoselective Synthesis of N-Boc-3-bromo-5-fluoro-L-phenylalanine Precursors
Achieving the correct L-configuration (S-stereochemistry at the α-carbon) is fundamental in the synthesis of amino acids for biological applications. Several stereoselective methods are utilized to prepare the chiral precursors of this compound.
Asymmetric hydrogenation is a powerful technique. nih.govresearchgate.net In this method, a prochiral dehydroamino acid derivative is hydrogenated using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like Me-BoPhoz. nih.gov This approach was successfully used in the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine, where an α-amidocinnamic acid intermediate was hydrogenated with complete conversion and 94% enantiomeric excess (ee). nih.gov
Another strategy employs chiral auxiliaries. For example, a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) can be alkylated with a substituted benzyl (B1604629) bromide. The chiral environment of the complex directs the alkylation to produce the L-amino acid with high enantioselectivity (up to 95% ee for 3,4,5-trifluoro-phenylalanine). beilstein-journals.org The auxiliary can then be removed under mild acidic conditions. beilstein-journals.org Similarly, stereoselective benzylation of chiral imidazolidinones has been used to synthesize tetrafluorinated (S)-phenylalanine derivatives. nih.gov These methods provide robust pathways to enantiomerically pure halogenated phenylalanine precursors. nih.govnih.gov
Role of the N-Boc Protecting Group in Synthesis Efficiency and Stability
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in amino acid and peptide synthesis. total-synthesis.comnih.govlibretexts.org Its role is critical for the successful synthesis of complex molecules like this compound.
The primary function of the N-Boc group is to decrease the nucleophilicity of the amine, preventing it from participating in unwanted side reactions during subsequent synthetic steps, such as halogenation or peptide coupling. organic-chemistry.org The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govorgsyn.org This reaction is generally high-yielding and can be performed under aqueous or anhydrous conditions. organic-chemistry.orgorgsyn.org
Key features of the N-Boc group that contribute to synthesis efficiency and stability include:
Stability : The Boc group is stable to a wide range of basic and nucleophilic conditions, as well as catalytic hydrogenation, which makes it compatible with many synthetic transformations. total-synthesis.com This stability allows for selective manipulation of other functional groups in the molecule.
Mild Removal : It is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). total-synthesis.comlibretexts.org The cleavage mechanism involves the formation of a stable tertiary carbocation (isobutylene) and carbon dioxide, which drives the reaction to completion. total-synthesis.com This orthogonality allows for selective deprotection without disturbing other acid-labile groups if conditions are carefully controlled. total-synthesis.com
Improved Solubility : The bulky, lipophilic tert-butyl group can enhance the solubility of amino acid derivatives in organic solvents, which can be advantageous during synthesis and purification.
The Boc group is a cornerstone of the "Boc strategy" in solid-phase peptide synthesis (SPPS), although it has been partially supplanted by the base-labile Fmoc group for some applications to avoid repeated acid treatments. total-synthesis.comnih.gov However, for solution-phase synthesis and the preparation of specific building blocks, the Boc group remains an indispensable tool. rsc.org
Coupling Reactions in the Construction of this compound Structures
Once the protected, halogenated phenylalanine analog is synthesized, it can be incorporated into larger peptide structures. This is achieved through coupling reactions that form an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.
Peptide Coupling Reactions and Reagents (e.g., HATU, DIC/HOBt)
To facilitate peptide bond formation, the carboxylic acid moiety must be activated. This is accomplished using coupling reagents, which convert the hydroxyl of the carboxylic acid into a better leaving group. uniurb.ituni-kiel.de
DIC/HOBt: One of the classic and most common coupling methods involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive, 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com
Mechanism: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo side reactions. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine component. The primary benefit of the HOBt additive is the significant suppression of racemization at the chiral α-carbon. uni-kiel.depeptide.com The byproduct of DIC, diisopropylurea, is soluble in common organic solvents like DMF and DCM, making it suitable for solid-phase synthesis. peptide.com
HATU: A more modern and highly efficient class of coupling reagents are the aminium/uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comacs.org
Mechanism: HATU is based on the more reactive HOBt analogue, HOAt (1-hydroxy-7-azabenzotriazole). acs.org The nitrogen atom at the 7-position of the ring accelerates the coupling reaction and further reduces racemization compared to HOBt-based reagents. uni-kiel.deacs.org HATU reacts with the N-Boc amino acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester, which rapidly couples with the free amine of the growing peptide chain. peptide.com HATU is particularly effective for coupling sterically hindered amino acids and is known for its fast reaction times. peptide.com
The choice of coupling reagent depends on factors like the steric hindrance of the amino acids being coupled, the desired reaction time, and the need to minimize racemization.
Interactive Data Tables
Table 1: Examples of Stereoselective Synthesis of Halogenated Phenylalanine Precursors Users can filter by Method or Product.
| Starting Material | Method | Chiral Catalyst/Auxiliary | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| 3-bromo-4-fluorobenzaldehyde (B1265969) & N-acetylglycine | Asymmetric Hydrogenation | Rh-Me-BoPhoz | N-acetyl-3-bromo-4-fluoro-(S)-Phe | Quantitative | 94% | nih.gov |
| Glycine Schiff Base Ni(II) Complex | Asymmetric Alkylation | (S)-2-[N-(N'-benzylprolyl)amino]benzophenone | 3,4,5-trifluoro-L-Phe | 86% | 95% | beilstein-journals.org |
Table 2: Common Peptide Coupling Reagents Users can sort columns by clicking headers.
| Reagent | Full Name | Additive | Key Advantage | Typical Use Case | Reference |
|---|---|---|---|---|---|
| DIC | N,N'-Diisopropylcarbodiimide | HOBt | Low cost, soluble byproduct | Routine solid and solution-phase synthesis | peptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | None (HOAt based) | High reactivity, low racemization | Coupling hindered amino acids, rapid protocols | uni-kiel.depeptide.comacs.org |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt (optional) | Efficient, low racemization | General peptide synthesis | peptide.compeptide.com |
Cross-Coupling Methodologies (e.g., Stille Coupling, Negishi Cross-Coupling)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are particularly valuable in the synthesis of complex aromatic amino acids like this compound. These reactions allow for the direct introduction of the substituted phenyl ring onto the alanine (B10760859) backbone.
Negishi Cross-Coupling: This methodology involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. rsc.org It is a versatile method for preparing fluorinated phenylalanine analogues. nih.gov The general approach involves coupling an aryl halide with the zinc homoenolate of a protected iodoalanine, catalyzed by Pd(0). nih.govbeilstein-journals.org This method is noted for providing a wide range of fluorinated phenylalanine products with high enantioselectivity and in acceptable yields. nih.govbeilstein-journals.org For instance, the palladium-catalyzed cross-coupling between an organozinc iodide and an aryl halide offers a direct route to protected fluorinated phenylalanine derivatives. beilstein-journals.org The efficiency of these reactions can be sensitive to the reaction conditions; for example, when synthesizing tryptophan analogues via Negishi coupling, an increase in temperature to 37°C was found to be necessary to achieve satisfactory yields. d-nb.infonih.gov The choice of solvent can also be critical, with DMF sometimes being used to suppress side reactions like β-elimination. nih.gov
Stille Coupling: The Stille coupling reaction utilizes an organotin reagent and an organic halide, catalyzed by palladium. This method has been successfully applied in the synthesis of related phenylalanine derivatives. For example, the synthesis of an ortho-vinyl derivative, a key intermediate for a fluorinated phenylalanine analogue, was achieved through a Stille coupling of a protected N-Boc-2-bromophenylalanine. nih.govbeilstein-journals.org Another application involves the stannylation of N-Boc-p-iodo-L-phenylalanine methyl ester using bis(tributyltin) and a palladium catalyst to produce an organostannane precursor, which can then be used in subsequent coupling or radioiodination reactions. nih.govresearchgate.net
The table below summarizes key aspects of these cross-coupling methodologies as applied to the synthesis of functionalized phenylalanine derivatives.
| Coupling Method | Reactants | Catalyst | Key Features & Findings | Reference |
| Negishi Coupling | Organozinc (e.g., Zn homoenolate of iodoalanine) + Aryl Halide | Pd(0) (e.g., Pd₂(dba)₃ with SPhos ligand) | Provides high enantioselectivity; yields can be improved by optimizing ligands and temperature. | nih.govbeilstein-journals.org |
| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) + Organic Halide | Pd(0) (e.g., Tetrakis(triphenylphosphine)palladium(0)) | Effective for creating vinyl and aryl-stannylated phenylalanine precursors for further functionalization. | nih.govbeilstein-journals.orgnih.gov |
Multi-Step Synthetic Sequences for this compound
A common starting point is the protection of the amino group of the parent amino acid. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine function in amino acids. smolecule.com This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base. smolecule.comgla.ac.uk
One potential synthetic pathway could start from a commercially available, appropriately substituted benzaldehyde. For example, a route analogous to the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine involves the reaction of 3-bromo-4-fluorobenzaldehyde with N-acetylglycine to form an azlactone intermediate. nih.govbeilstein-journals.org This is followed by a transition-metal-catalyzed asymmetric hydrogenation to introduce the correct stereochemistry at the alpha-carbon, yielding the N-acetylated amino acid, which can then be further processed. nih.govbeilstein-journals.org
Another established multi-step sequence begins with a protected amino diol, such as (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol. nih.govbeilstein-journals.org A representative sequence based on this approach would be:
Boc-Protection: Protection of the primary amino group using di-tert-butyl dicarbonate. nih.gov
Selective Protection: Protection of the primary hydroxyl group, for example, with an Alloc group. nih.gov
Fluorination: Introduction of the fluorine atom onto the phenyl ring, or if starting with a fluorinated precursor, this step is omitted. In the synthesis of (3R)-3-fluoro-ʟ-phenylalanine, the secondary alcohol is fluorinated using DAST (diethylaminosulfur trifluoride). nih.gov
Deprotection: Selective removal of the Alloc protecting group using a palladium catalyst. nih.gov
Oxidation: Oxidation of the resulting primary alcohol to the carboxylic acid to form the N-Boc protected amino acid. nih.gov
Halogenation: Introduction of the bromine atom onto the phenyl ring, if not already present in the starting material. This step would likely be an electrophilic aromatic substitution (bromination).
A plausible synthetic route starting from L-phenylalanine is outlined below.
| Step | Reaction | Reagents | Purpose | Reference |
| 1 | Boc Protection | L-phenylalanine, Di-tert-butyl dicarbonate, Base (e.g., NaOH) | Protects the amino group to prevent side reactions in subsequent steps. | orgsyn.org |
| 2 | Directed Ortho-Lithiation/Fluorination | N-Boc-L-phenylalanine, Strong base (e.g., n-BuLi), Electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide) | Introduces the fluorine atom at a specific position on the phenyl ring. | nih.gov |
| 3 | Electrophilic Bromination | N-Boc-5-fluoro-L-phenylalanine, Brominating agent (e.g., NBS), Acid catalyst | Introduces the bromine atom onto the fluorinated phenyl ring. | gla.ac.uk |
Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis
Optimizing reaction conditions is essential to maximize the yield of this compound and ensure its high purity, which is critical for its use in peptide synthesis and other applications. Key parameters that are typically optimized include catalysts, ligands, solvents, temperature, and purification methods.
Catalyst and Ligand Selection: In cross-coupling reactions, the choice of catalyst and ligand is paramount. For instance, in a Negishi cross-coupling to produce fluorinated phenylalanines, using SPhos as a ligand with a Pd₂(dba)₃ catalyst resulted in excellent yields (70-80%), demonstrating a significant improvement over other systems. nih.govbeilstein-journals.org Similarly, in the synthesis of pyridine-containing amino acids via Negishi coupling, an extensive optimization identified a system of Pd₂(dba)₃ with P(2-furyl)₃ as the most effective ligand. rsc.org
Reaction Temperature and Solvents: Temperature plays a crucial role in reaction kinetics and selectivity. For some Negishi couplings of less reactive substrates, increasing the reaction temperature was necessary to achieve satisfactory conversions and yields. nih.gov The solvent can also influence the reaction outcome; for example, DMF is sometimes chosen to suppress β-elimination side reactions in couplings involving iodoalanine derivatives. nih.gov
Purification Strategies: Achieving high purity often requires multiple purification steps. Following the synthesis, crude products are typically subjected to purification techniques to remove unreacted starting materials, catalysts, and by-products.
Extraction: Liquid-liquid extraction is commonly used to perform an initial cleanup of the reaction mixture. For example, after Boc-protection, the reaction mixture is often acidified and extracted with an organic solvent like ethyl acetate (B1210297). orgsyn.org
Crystallization/Recrystallization: This is a powerful method for purifying solid compounds. N-Boc protected amino acids are often purified by crystallization from a suitable solvent system, such as ethyl acetate and hexane. orgsyn.orgorgsyn.org It is noted that isolating multiple crops may lead to lower purity in the later fractions. orgsyn.org
Chromatography: Column chromatography is frequently employed to separate the desired product from closely related impurities. orgsyn.org
The table below provides examples of optimized conditions for related syntheses.
| Parameter | Optimization Strategy | Example | Outcome | Reference |
| Catalyst/Ligand | Screening different ligands for cross-coupling. | Use of SPhos ligand with Pd₂(dba)₃ for Negishi coupling. | Improved yield to 70-80%. | nih.govbeilstein-journals.org |
| Catalyst (Acid) | Selecting the appropriate acid catalyst. | Using (1S)-(+)-10-camphorsulfonic acid instead of p-toluenesulfonic acid. | Higher yield due to less deprotection of the Boc group. | orgsyn.org |
| Temperature | Adjusting temperature for less reactive substrates. | Increasing temperature to 37°C for a Negishi coupling. | Achieved satisfactory conversion and yield. | nih.gov |
| Purification | Employing multi-step purification. | Extraction followed by crystallization from Et₂O-hexane. | Provides a product with >97% purity. | orgsyn.org |
Asymmetric Synthesis and Enantioselective Approaches
Chiral Induction Strategies for Phenylalanine Derivatives
Chiral induction strategies involve the use of a chiral auxiliary or reagent to control the stereochemical outcome of a reaction. One of the most established methods for the asymmetric synthesis of α-amino acids is the Schöllkopf method, which utilizes a chiral bis-lactim ether auxiliary derived from a readily available amino acid like valine.
The synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, a photoactive analog, has been successfully achieved using Schöllkopf's alkylation, demonstrating the utility of this approach for complex halogenated and functionalized phenylalanines. nih.govresearchgate.net In this strategy, the chiral auxiliary, for instance, (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine derived from L-valine, is deprotonated to form a nucleophilic carbanion. researchgate.net This anion then reacts with a suitable electrophile, such as 3-bromo-5-fluorobenzyl bromide (the precursor for the target compound), in an alkylation reaction. The bulky chiral auxiliary effectively shields one face of the nucleophile, directing the incoming electrophile to the opposite face and inducing the desired stereochemistry at the α-carbon. Subsequent acidic hydrolysis cleaves the auxiliary, which can often be recovered, and liberates the desired L-amino acid ester, which can then be Boc-protected. This method avoids the use of toxic reagents like phosgene (B1210022) and proceeds through stable intermediates, making it practical for larger-scale synthesis. researchgate.net
Another powerful strategy for chiral induction is the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218). These complexes serve as templates to produce a variety of non-canonical amino acids. This method has been extended to synthesize fluorinated analogs of phenylalanine, underscoring its importance in generating novel amino acid building blocks for peptide and protein engineering. beilstein-journals.org
Enzymatic Resolution and Biocatalysis in the Preparation of N-Boc-3-bromo-5-fluoro-L-phenylalanine Enantiomers
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing enantiopure amino acids. These methods can be broadly categorized into kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate.
Enzymatic kinetic resolution is a common approach where an enzyme, such as a protease or an acylase, selectively acts on one enantiomer in a racemic mixture. For instance, in a racemic mixture of N-acyl-3-bromo-5-fluoro-phenylalanine, an L-aminoacylase could selectively hydrolyze the N-acyl group from the L-enantiomer, producing the free L-amino acid. The unreacted N-acyl-D-phenylalanine derivative can then be easily separated from the deprotected L-amino acid based on differences in their physical properties, such as solubility. This approach is effective, though its maximum theoretical yield is limited to 50% for the desired enantiomer.
A more efficient strategy is asymmetric synthesis using enzymes like phenylalanine ammonia (B1221849) lyases (PALs). frontiersin.org PALs catalyze the stereoselective addition of ammonia to the double bond of a substituted cinnamic acid to form the corresponding L-phenylalanine derivative. frontiersin.org For the synthesis of this compound, the precursor would be 3-bromo-5-fluorocinnamic acid. The enzyme facilitates the anti-addition of ammonia across the C=C bond, establishing the L-configuration at the α-carbon with high enantioselectivity. frontiersin.org Research has shown that PALs can be successfully applied to a variety of substituted cinnamic acids, making this a cost-effective method for producing phenylalanine analogs. frontiersin.org The process often requires a large excess of an ammonia source, such as ammonium (B1175870) carbamate (B1207046), to push the reaction equilibrium towards amination. frontiersin.org Furthermore, multienzyme cascade reactions have been developed to convert L-phenylalanine into other valuable enantiomerically pure molecules, showcasing the power and versatility of biocatalytic pathways. acs.org
Asymmetric Phase Transfer Catalysis in the Synthesis of Chiral Phenylalanine Derivatives
Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the synthesis of chiral α-amino acids due to its operational simplicity, mild reaction conditions, and scalability. nih.gov This method typically involves the α-alkylation of a glycine derivative, such as an N-(diphenylmethylene)glycine ester, with a benzyl (B1604629) halide in a biphasic system (e.g., toluene/aqueous KOH). nih.gov The key to enantioselectivity is a chiral phase-transfer catalyst, which facilitates the transfer of the enolate from the aqueous phase to the organic phase and creates a chiral environment for the alkylation reaction. beilstein-journals.org
Quaternary ammonium salts derived from Cinchona alkaloids are the most widely used and effective catalysts for this transformation. nih.gov By selecting pseudoenantiomeric catalysts, such as those derived from cinchonine (B1669041) and cinchonidine, it is possible to synthesize either the (R)- or (S)-enantiomer of the desired amino acid with high yield and enantioselectivity. nih.gov For the synthesis of this compound, the glycine Schiff base would be alkylated with 3-bromo-5-fluorobenzyl bromide using a cinchonidine-derived catalyst to favor the L-(S)-enantiomer. The reaction's efficiency is influenced by the catalyst structure, solvent, and temperature.
Table 1: Asymmetric Alkylation of Glycine Schiff Base using Chiral Phase-Transfer Catalysts
| Catalyst | Substrate | Alkylating Agent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| O-allyl-N-(9-anthracenmethyl)cinchonidium bromide | N-(diphenylmethylene)glycine tert-butyl ester | 3-Chlorobenzyl bromide | 99 | 92 (S) | nih.gov |
| O-allyl-N-(9-anthracenmethyl)cinchoninium bromide | N-(diphenylmethylene)glycine tert-butyl ester | 3-Chlorobenzyl bromide | 99 | 90 (R) | nih.gov |
| (S)-2-((Allyloxy)(anthracen-9-yl)methyl)-1-(anthracen-9-ylmethyl)quinolin-1-ium Bromide | N-(diphenylmethylene)glycine tert-butyl ester | 3,5-Dibromobenzyl bromide | 99 | 99 (S) | nih.gov |
| C2-Symmetric Binaphthyl-derived Quaternary Ammonium Salt | N-(diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | 96 | 99 (S) | acs.org |
This methodology has proven effective for a wide range of substituted benzyl bromides, including those with halogen substituents, making it a highly adaptable and practical approach for preparing unnatural α-phenylalanine derivatives. nih.gov
Asymmetric Hydrogenation Techniques for Fluorinated Phenylalanine Precursors
Asymmetric hydrogenation of prochiral enamides or α-amidoacrylic acids is one of the most efficient and widely used methods for producing enantiomerically pure α-amino acids. The key to this process is a chiral transition-metal catalyst, typically based on rhodium or ruthenium, coordinated to a chiral phosphine (B1218219) ligand.
For the synthesis of this compound, a suitable precursor would be N-acetyl- or N-Boc-2-amino-3-(3-bromo-5-fluorophenyl)acrylic acid. This unsaturated precursor is synthesized via the Erlenmeyer-Azlactone synthesis by condensing 3-bromo-5-fluorobenzaldehyde (B68483) with N-acetylglycine. nih.gov The resulting α-amidocinnamic acid derivative is then hydrogenated under a hydrogen atmosphere in the presence of a chiral catalyst.
A variety of chiral ligands, such as DuPhos, BPE, and Me-BoPhoz, have been developed to achieve high enantioselectivities. nih.govgoogle.com For example, the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine was achieved via the asymmetric hydrogenation of the corresponding α-amidocinnamic acid using a rhodium catalyst with the ferrocene-based Me-BoPhoz ligand, resulting in complete conversion and an enantiomeric excess (ee) of 94%. nih.gov While some processes may require high catalyst loadings or high pressures, significant progress has been made in developing highly active catalysts that perform well under milder conditions. google.com
Table 2: Asymmetric Hydrogenation for Synthesis of Phenylalanine Derivatives
| Substrate | Catalyst/Ligand | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|
| N-acetyl-3-bromo-4-fluorocinnamic acid | Rh(COD)₂BF₄ / Me-BoPhoz | 100 | 94 (S) | nih.gov |
| Methyl α-(acetylamino)cinnamate | Rh-DuPhos | >99 | 95 | google.com |
| Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate | [Rh(cod)Cl]₂ / (R,R)-Et-DuPhos | >99 | >99 | nih.gov |
After hydrogenation, the protecting group (e.g., acetyl) can be removed or exchanged for a Boc group to yield the final product.
Enantiopure Synthesis of Related Substituted Phenylalanines
The methods described are broadly applicable to the enantiopure synthesis of a wide array of substituted phenylalanines, which are crucial building blocks for pharmaceuticals and biologically active peptides. nih.gov For instance, the asymmetric phase-transfer catalysis approach has been used to prepare (S)-3,5-dibromophenylalanine, a subunit of a β2-adrenergic receptor antagonist. nih.gov
Similarly, asymmetric hydrogenation is a versatile tool for producing various fluorinated phenylalanines. The synthesis of (R)-2,5-difluorophenylalanine has been accomplished through the hydrogenation of an enamine precursor with excellent enantioselectivity (>99% ee). nih.gov Chiral Ni(II) complexes have also been employed to synthesize novel fluorinated phenylalanine analogs, such as Fmoc-[2,3,5,6F]TfMePhe and Fmoc-bisTfMePhe, with high yields and enantiomeric excesses up to >99%. beilstein-journals.org
These robust and adaptable synthetic methodologies provide access to a diverse library of enantiomerically pure substituted phenylalanines, enabling detailed studies of structure-activity relationships and the development of novel peptide-based therapeutics.
Role As Chiral Building Blocks in Complex Molecule Synthesis
N-Boc-3-bromo-5-fluoro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes this compound well-suited for use in solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl protection strategy. In SPPS, the amino acid is covalently attached to a solid support (resin), and the peptide chain is elongated through a series of coupling and deprotection steps.
The general protocol for incorporating this compound into a growing peptide chain on a solid support involves several key steps. The carboxylic acid of the incoming N-Boc-amino acid is first activated to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide. This activation is typically achieved using a variety of coupling reagents. Following the coupling reaction, any unreacted amines are capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences. The N-Boc protecting group is then removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose a new N-terminal amine for the next coupling cycle. This cycle is repeated until the desired peptide sequence is assembled.
The presence of the bromo and fluoro groups on the aromatic side chain generally does not interfere with standard SPPS coupling and deprotection conditions. However, the bromine atom offers a reactive handle for post-synthetic modifications. For instance, after the peptide chain is assembled, the bromine can be selectively targeted for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or heteroaryl moieties. This allows for the synthesis of complex, non-canonical peptide structures that would be difficult to access through other means.
Below is a representative table of common coupling reagents used in Boc-SPPS that are compatible with this compound.
| Coupling Reagent | Full Name | Activator Type |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt |
| HOBt | Hydroxybenzotriazole | Benzotriazole Additive |
| DIC/DCC | N,N'-Diisopropylcarbodiimide / N,N'-Dicyclohexylcarbodiimide | Carbodiimide |
This table is generated based on common reagents used in Boc-SPPS and is not from a specific study on this compound.
Incorporation into Peptides and Peptidomimetics
The incorporation of this compound into peptides and peptidomimetics is a strategic choice to enhance their pharmacological properties. Halogenated amino acids are known to impart unique characteristics to peptides. The introduction of fluorine can increase the metabolic stability of the peptide by blocking sites susceptible to enzymatic degradation by cytochrome P450 enzymes. Fluorine can also modulate the pKa of nearby functional groups and influence the conformation of the peptide backbone through electrostatic interactions.
The bromine atom, being larger and more polarizable, can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the peptide to its biological target. Furthermore, the bromine serves as a versatile synthetic handle for creating peptidomimetics. Through cross-coupling reactions, the bromo-phenylalanine residue can be elaborated into more complex structures, such as biaryl-linked amino acids, which can mimic peptide turns or other secondary structures. This allows for the design of peptidomimetics with improved oral bioavailability and receptor selectivity.
While specific examples of peptides incorporating 3-bromo-5-fluoro-L-phenylalanine are not widely documented in peer-reviewed literature, the principles guiding the use of its D-enantiomer and other halogenated phenylalanines are directly applicable. For example, the incorporation of D-amino acids is a known strategy to increase resistance to proteolysis. Similarly, the dual halogenation pattern of 3-bromo-5-fluoro-L-phenylalanine offers a unique combination of electronic and steric properties for fine-tuning peptide structure and function.
Utilization in the Construction of Bioactive Molecules
This compound is a valuable precursor for the synthesis of a wide range of bioactive molecules beyond peptides. Its utility stems from the ability to selectively manipulate the bromo and fluoro substituents to modulate biological activity. While detailed examples for this specific compound are emerging, the use of related building blocks, such as 3-bromo-4-fluoro-L-phenylalanine, in the construction of potent and selective receptor antagonists highlights the potential of this class of compounds.
The 3-bromo-5-fluoro substitution pattern is particularly interesting for medicinal chemistry. The fluorine atom can enhance binding affinity and improve metabolic stability, while the bromine atom provides a site for further chemical diversification. This allows for the generation of a library of analogs from a single advanced intermediate, which can be screened for improved biological activity. For example, the bromine can be converted to other functional groups via palladium-catalyzed reactions, leading to new derivatives with altered pharmacological profiles. This approach is central to modern drug discovery and development.
Contributions to Structure-Activity Relationship (SAR) Studies through Strategic Incorporation
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The strategic incorporation of this compound into a lead compound can provide valuable insights for SAR studies.
The distinct electronic properties of bromine (electron-withdrawing through induction, electron-donating through resonance) and fluorine (strongly electron-withdrawing) allow for a systematic probing of the electronic requirements of a binding pocket. By comparing the activity of a parent compound with its 3-bromo-5-fluoro-phenylalanine-containing analog, researchers can deduce the importance of electrostatic interactions at that specific position.
Furthermore, the defined steric bulk of the bromo and fluoro substituents allows for the exploration of the spatial constraints of a receptor's binding site. The meta-substitution pattern provides a unique vector for exploring the chemical space around the core scaffold of a bioactive molecule. This systematic modification helps in building a detailed pharmacophore model, which can guide the design of more potent and selective analogs. Although specific SAR studies employing this exact compound are not yet prevalent in the literature, the principles are well-established with other halogenated analogs.
Derivatization and Functionalization Strategies
Modification of the Bromo-Substituent for Further Functionalization
The bromine atom on the phenyl ring is a key functional handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govwikipedia.org
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. nih.govtcichemicals.com The reaction's mild conditions and tolerance for a wide variety of functional groups make it ideal for complex molecule synthesis. nih.govtcichemicals.com This allows the bromine atom to be replaced with a vast array of aryl, heteroaryl, alkyl, and alkenyl groups, significantly expanding the structural possibilities. nih.gov For instance, coupling with fluorinated phenylboronic acids can yield fluorinated biphenyl (B1667301) derivatives, which are of interest for materials science and pharmaceuticals. mdpi.com
| Parameter | Typical Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | researchgate.net |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. | tcichemicals.com |
| Solvent | Toluene, Dioxane, THF, Water | Solubilizes reactants and influences reaction rate and yield. | tcichemicals.com |
| Boron Source | Arylboronic acids, Arylboronic esters (pinacol) | Provides the carbon fragment to be coupled to the aryl bromide. | nih.gov |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. nih.govcapes.gov.br It is a cornerstone method for synthesizing aryl amines. organic-chemistry.org Applying this reaction to N-Boc-3-bromo-5-fluoro-L-phenylalanine allows for the introduction of primary or secondary amines at the C3 position of the phenyl ring. wikipedia.org The reaction mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org The development of specialized phosphine (B1218219) ligands has broadened the scope of this reaction to include a wide range of amine coupling partners under milder conditions. organic-chemistry.org
Functional Group Interconversions on the Phenylalanine Side Chain
Beyond modifying the bromo-substituent, other functional groups on the this compound molecule can be interconverted to facilitate subsequent synthetic steps.
Carboxyl Group Modification : The carboxylic acid can be converted into an ester, such as a methyl ester, to protect it during reactions targeting other parts of the molecule. nih.gov Conversely, it can be activated to facilitate amide bond formation. A common strategy involves converting the carboxylic acid into an active ester, for example, a tetrafluorophenyl (TFP) ester. nih.gov This activated intermediate readily reacts with amines to form peptide bonds, making it suitable for direct use in peptide synthesis. nih.gov
Amino Group Derivatization : The N-Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the primary amine. This free amine can then be acylated, alkylated, or used in further peptide coupling reactions, providing another axis for structural diversification.
Analytical Derivatization : Functional groups can be modified for analytical purposes. For example, chiral derivatizing agents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) can react with the amino acid to form diastereomers that are separable by standard chromatography, allowing for enantiomeric purity analysis. mdpi.com
Orthogonal Protecting Group Strategies in Complex Derivatization
In the synthesis of complex molecules like peptides or peptidomimetics, it is often necessary to perform reactions on different parts of the molecule in a specific sequence. Orthogonal protecting groups are essential for this, as they can be removed under distinct conditions without affecting other protecting groups.
The N-Boc group on this compound is a key component of such strategies. It is stable to basic and nucleophilic conditions but is readily cleaved by strong acids like TFA. This allows for the selective deprotection of other groups. For instance, if this amino acid were incorporated into a larger molecule alongside an amino acid protected with a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, one could selectively remove the Fmoc group with a base (like piperidine) to perform a reaction at that site, leaving the Boc group intact.
A relevant example of orthogonality is the use of an Alloc (allyloxycarbonyl) group. In a synthesis involving a hydroxyl-containing amino acid, the hydroxyl could be protected with an Alloc group. This group can be selectively removed using a palladium catalyst (e.g., Pd(PPh₃)₄), conditions under which the Boc group is completely stable. beilstein-journals.org
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz, Alloc | smolecule.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Alloc | acs.org |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc | smolecule.com |
| Allyloxycarbonyl | Alloc | Palladium(0) Catalyst | Boc, Fmoc, Cbz | beilstein-journals.org |
Late-Stage Functionalization Approaches on Fluorinated Phenylalanine Scaffolds
Late-stage functionalization (LSF) refers to the introduction or modification of functional groups on a complex, often drug-like, molecule in the final steps of a synthesis. nyu.edu This strategy is highly valuable for rapidly creating a library of analogues from a common advanced intermediate. This compound is an excellent scaffold for LSF.
The bromo-substituent is perfectly suited for late-stage cross-coupling reactions, allowing a core structure containing this amino acid to be diversified at a very late point in the synthesis. nih.gov This approach avoids the need to carry diverse functional groups through a lengthy synthetic sequence.
Furthermore, C–H activation represents a cutting-edge LSF strategy. acs.org By using appropriate directing groups and catalysts, it's possible to selectively functionalize C–H bonds on the phenyl ring that would otherwise be unreactive. acs.org The fluorine atom on the ring can influence the electronic properties and reactivity of the scaffold, potentially directing C-H activation to specific sites or modulating the rate of other transformations. berkeley.edu Photocatalytic methods are also emerging as a mild and effective way to achieve LSF on peptide backbones containing specialized amino acids. chemrxiv.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on L-Phenylalanine L-Phenylalaninium Perchlorate (B79767)
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of amino acid derivatives. For the analogue L-Phenylalanine L-Phenylalaninium Perchlorate, DFT calculations have been performed to determine its equilibrium geometry, vibrational frequencies, and electronic characteristics. nih.gov
The electronic properties of L-Phenylalanine L-Phenylalaninium Perchlorate have been elucidated through an analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting energy gap are crucial in determining the molecule's chemical reactivity and kinetic stability. nih.govyildiz.edu.tr
The HOMO is primarily localized on the perchlorate anion, while the LUMO is distributed over the L-phenylalaninium cation. This spatial separation of the frontier orbitals suggests a significant charge transfer interaction between the anionic and cationic moieties upon electronic excitation. nih.gov The energy gap between the HOMO and LUMO is a key factor in determining the non-linear optical (NLO) properties of the material, with a smaller gap generally leading to higher NLO activity. nih.gov
Table 1: Frontier Molecular Orbital Energies for L-Phenylalanine L-Phenylalaninium Perchlorate
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.14 |
| LUMO | -1.13 |
| Energy Gap (ΔE) | 7.01 |
Data sourced from DFT/B3LYP/6-31G(d) calculations. nih.gov
Vibrational analysis for L-Phenylalanine L-Phenylalaninium Perchlorate has been conducted using DFT calculations to assign the observed bands in its FT-IR and Raman spectra. nih.gov This analysis provides a detailed understanding of the vibrational modes of the functional groups within the molecule. For instance, the characteristic vibrations of the NH3+ group, the COO- group, and the phenyl ring can be identified and assigned. nih.govyildiz.edu.tr
The calculated vibrational frequencies are generally in good agreement with the experimental data, confirming the accuracy of the computational model. nih.gov Such studies are essential for interpreting spectroscopic data and understanding the structural dynamics of the molecule. nih.govresearchgate.net
Table 2: Selected Vibrational Frequencies for L-Phenylalanine L-Phenylalaninium Perchlorate
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
|---|---|---|---|
| NH₃⁺ asymmetric stretching | 3190 | 3189 | - |
| NH₃⁺ symmetric stretching | 3095 | 3094 | - |
| C=O stretching | 1735 | 1734 | 1735 |
| Phenyl ring stretching | 1607 | 1606 | 1608 |
| COO⁻ asymmetric stretching | 1575 | 1575 | - |
| COO⁻ symmetric stretching | 1410 | 1411 | 1412 |
Data sourced from DFT/B3LYP/6-31G(d) calculations. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful method for studying charge transfer and intermolecular and intramolecular interactions. nih.gov In L-Phenylalanine L-Phenylalaninium Perchlorate, NBO analysis reveals significant hyperconjugative interactions, which contribute to the stability of the molecule. nih.gov
Solvation Models and Solvent Effects on Chemical Reactivity
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net For L-Phenylalanine L-Phenylalaninium Perchlorate, the MEP map would show the most negative potential localized around the oxygen atoms of the perchlorate anion, indicating these as the primary sites for electrophilic attack. nih.gov Conversely, the most positive potential would be concentrated on the NH3+ group of the L-phenylalaninium cation, highlighting it as the site for nucleophilic attack. nih.gov The MEP analysis thus provides a clear picture of the molecule's reactivity and its potential for intermolecular interactions. mdpi.com
Prediction of Non-Linear Optical (NLO) Parameters
The non-linear optical (NLO) properties of L-Phenylalanine L-Phenylalaninium Perchlorate have been investigated through theoretical calculations of its first-order hyperpolarizability (β). nih.gov The large calculated value of β suggests that this material has significant NLO potential, which is attributed to the efficient charge transfer between the L-phenylalaninium cation and the perchlorate anion. nih.gov The development of new NLO materials based on amino acids is an active area of research due to their potential applications in optical devices. researchgate.net
Table 3: Calculated Non-Linear Optical Parameters for L-Phenylalanine L-Phenylalaninium Perchlorate
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | 12.33 D |
| First-order Hyperpolarizability (β) | 5.48 x 10⁻³⁰ esu |
Data sourced from DFT/B3LYP/6-31G(d) calculations. nih.gov
Global and Local Reactivity Descriptors (e.g., Fukui Functions)
The Fukui function, ƒ(r), is particularly valuable as it indicates the change in electron density at a specific point when the total number of electrons in the system changes. For N-Boc-3-bromo-5-fluoro-L-phenylalanine, a Fukui function analysis would be critical in understanding how the electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring influence its reactivity.
While specific calculated values for this compound are not published, a hypothetical analysis would likely reveal:
Electrophilic Attack (ƒ(r)) : The regions most susceptible to an attack by a nucleophile would likely be associated with the carbonyl carbon of the carboxylic acid and the Boc-protecting group, as well as the carbon atoms attached to the electronegative halogen atoms.
Nucleophilic Attack (ƒ(r)) : The sites most prone to an attack by an electrophile would likely include the oxygen atoms of the carboxylate and Boc groups, and potentially the phenyl ring, which can act as a nucleophile in certain reactions. The precise locations on the ring would be influenced by the directing effects of the bromo and fluoro substituents.
Radical Attack (ƒ(r)) : The reactivity towards radicals would be an average of the nucleophilic and electrophilic Fukui functions.
The presence of both bromine and fluorine atoms on the aromatic ring creates a unique electronic environment. A computational study would quantify their competing and combined effects on the local reactivity of the entire molecule.
Table 1: Illustrative Global Reactivity Descriptors for a Halogenated Phenylalanine Derivative
| Descriptor | Symbol | Hypothetical Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Indicates the electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Indicates the electron-accepting ability. |
| Energy Gap | ΔE | 5.3 | Relates to the chemical stability of the molecule. |
| Electronegativity | χ | 3.85 | Measures the tendency to attract electrons. |
| Chemical Hardness | η | 2.65 | Measures the resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | 2.80 | Quantifies the electrophilic nature of the molecule. |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated in a computational analysis. They are not the actual calculated values for this compound.
Conformational Analysis and Stereochemical Stability through Computational Methods
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its biological activity and its utility as a building block in peptide synthesis. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule and identify its stable conformers.
A conformational analysis of this compound would involve the systematic rotation of its single bonds, particularly the chi (χ) and psi (ψ) dihedral angles, to map out the low-energy conformations. Such studies on similar molecules, including other halogenated phenylalanine derivatives, have demonstrated that the bulky Boc-protecting group and the substituted phenyl ring impose significant steric constraints, limiting the accessible conformational space. nih.gov
High-level quantum chemical modeling can be used to investigate the cis/trans equilibrium of the amide bond within the Boc group, a factor known to be influenced by halogenation in related systems. nih.gov The stereochemical stability of the L-configuration at the alpha-carbon is also a key area of investigation. Computational studies can determine the energy barriers for racemization, confirming the stereochemical integrity of the chiral center under various conditions.
Force field parameters specifically developed for fluorinated aromatic amino acids can be utilized in molecular dynamics simulations to understand the dynamic behavior of this molecule in solution, providing insights into its preferred conformations and interactions with its environment. nih.gov
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle ψ (°) | Dihedral Angle χ1 (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | -150 | 60 | 0.00 | 45 |
| 2 | 150 | 180 | 0.85 | 25 |
| 3 | -60 | -60 | 1.50 | 15 |
| 4 | 60 | 60 | 2.10 | 10 |
| 5 | Other | Other | >3.00 | <5 |
Note: This table is a hypothetical representation of the results of a conformational analysis and does not reflect experimentally or computationally verified data for this compound.
Advanced Analytical Techniques for Characterization and Stereochemical Analysis
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. For N-Boc-3-bromo-5-fluoro-L-phenylalanine, both ¹H and ¹³C NMR would be utilized.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group, the α-proton, the β-protons of the alanine (B10760859) backbone, and the aromatic protons. The aromatic region would be of particular interest, with the fluorine and bromine substituents influencing the chemical shifts and coupling constants of the remaining aromatic protons.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those from the carbonyl groups of the Boc protector and the carboxylic acid, the carbons of the tert-butyl group, the α- and β-carbons, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly affected by the electronegativity and position of the bromine and fluorine atoms.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H | ~1.40 | Singlet, 9H (Boc group) |
| ¹H | ~3.10-3.30 | Multiplet, 2H (β-protons) |
| ¹H | ~4.50 | Multiplet, 1H (α-proton) |
| ¹H | ~7.00-7.50 | Multiplets (Aromatic protons) |
| ¹³C | ~28.0 | (CH₃)₃C |
| ¹³C | ~37.0 | β-carbon |
| ¹³C | ~55.0 | α-carbon |
| ¹³C | ~80.0 | (CH₃)₃C |
| ¹³C | ~115-140 | Aromatic carbons |
| ¹³C | ~155.0 | Boc C=O |
| ¹³C | ~175.0 | Carboxylic acid C=O |
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: FT-IR and FT-Raman are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
FT-IR: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. These would include N-H stretching from the Boc-protected amine, C-H stretching from the aliphatic and aromatic portions, a strong C=O stretching from the carbamate (B1207046) and carboxylic acid groups, and C-Br and C-F stretching vibrations at lower frequencies.
FT-Raman: FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations, which often give strong Raman signals.
A study on p-Bromo-dl-phenylalanine provides insight into the expected vibrational frequencies for a brominated phenylalanine derivative. researchgate.net
UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The aromatic ring in this compound is the primary chromophore. The substitution pattern with bromine and fluorine atoms on the phenyl ring will influence the position and intensity of the absorption maxima (λmax) compared to unsubstituted phenylalanine.
Chromatographic Methods for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of the L-enantiomer is critical. Chiral chromatography is the gold standard for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. researchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. For this compound, a CSP based on cyclodextrins, macrocyclic glycopeptides, or polysaccharide derivatives could be effective. researchgate.net The bulky Boc group and the halogenated phenyl ring would play a significant role in the chiral recognition mechanism. The development of a successful chiral HPLC method would involve optimizing the mobile phase composition and temperature to achieve baseline separation of the enantiomers. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Combining liquid chromatography with mass spectrometry provides both separation and identification capabilities. An LC-MS method would not only confirm the enantiomeric purity when coupled with a chiral column but also verify the molecular weight of the compound in each peak. bldpharm.commdpi.com
Interactive Data Table: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |
| Mobile Phase | Acetonitrile/Water or Hexane/Isopropanol with additives |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Column Temperature | 20-40 °C |
Derivatization Strategies for Chiral Resolution and Identification in Complex Mixtures
In situations where direct chiral separation is challenging or for trace analysis in complex matrices, derivatization with a chiral reagent can be employed. nih.gov This involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral chromatography column.
A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogs. mdpi.comnih.gov Reacting a racemic or enantiomerically enriched sample of 3-bromo-5-fluoro-phenylalanine (after deprotection of the Boc group) with L-FDAA would yield two diastereomeric products that can be readily separated and quantified by RP-HPLC. nih.govacs.org This indirect approach is highly sensitive and can be used to determine the enantiomeric excess with high accuracy. Other derivatization strategies for amino acids include the use of o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) or gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization to increase volatility. nih.govsigmaaldrich.com
Mass Spectrometry for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is a key technique for determining the molecular weight and confirming the elemental composition of this compound. bldpharm.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.
The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For this compound, characteristic fragmentation would include the loss of the Boc group, decarboxylation, and cleavages of the amino acid side chain. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which serves as a clear indicator of its presence in the molecule and its fragments. Studies on the fragmentation of phenylalanine and its derivatives show common losses such as the carboxylic group and parts of the side chain. core.ac.ukmdpi.comresearchgate.net
Interactive Data Table: Expected Mass Spectrometry Data
| Technique | Expected Observation |
| Electrospray Ionization (ESI-MS) | [M+H]⁺, [M+Na]⁺ ions |
| High-Resolution MS (HRMS) | Accurate mass confirming the elemental composition C₁₄H₁₇BrFNO₄ |
| MS/MS Fragmentation | Neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da), loss of CO₂ (44 Da), and fragments corresponding to the bromofluoro-substituted benzyl (B1604629) moiety. |
Patents and Intellectual Property in Phenylalanine Derivative Research
Analysis of Patent Literature on Substituted Phenylalanine Derivatives
An examination of the patent literature reveals a significant interest in substituted phenylalanine derivatives, driven by their potential as key intermediates or active pharmaceutical ingredients (APIs). While a patent specifically for "N-Boc-3-bromo-5-fluoro-L-phenylalanine" has not been prominently identified in public databases, numerous patents protect broader classes of halogenated and otherwise substituted phenylalanine analogues. These patents often claim a genus of compounds, encompassing various substitutions on the phenyl ring, to secure a wide scope of protection.
A notable example is the patent WO2003072536A1 , which describes a process for preparing novel phenylalanine derivatives that have demonstrated excellent inhibitory effects on α4 integrin-mediated cell adhesion. nridigital.com This patent highlights the therapeutic potential of such compounds in treating inflammatory diseases. The claims in this patent cover a range of phenylalanine derivatives with halogen substitutions, underscoring the importance of these modifications for biological activity.
The following interactive table provides a summary of selected patents relevant to substituted phenylalanine derivatives:
| Patent Number | Title | Assignee | Summary of Invention |
| WO2003072536A1 | A process for preparing a phenylalanine derivative and intermediates thereof | Tanabe Seiyaku Co., Ltd. | Discloses a process for preparing novel phenylalanine derivatives with halogen substitutions that exhibit inhibitory effects on α4 integrin-mediated cell adhesion, useful for treating inflammatory diseases. nridigital.com |
| US6657070B2 | Production of chirally pure α-amino acids and N-sulfonyl α-amino acids | Sepracor, Inc. | Describes a process for the resolution of chiral N-sulfonyl α-amino acids, which can be applied to substituted phenylalanine derivatives to obtain chirally pure compounds for use in pharmaceuticals. researchgate.net |
| US9815855B2 | Method for producing 4-borono-L-phenylalanine having 18F atom introduced thereinto and precursor thereof | Sumitomo Heavy Industries, Ltd. | Details a method for producing a radiolabeled phenylalanine derivative for use in applications such as positron emission tomography (PET), showcasing the utility of substituted phenylalanines in diagnostics. fatfinger.io |
These patents illustrate a consistent theme: the value of substituted phenylalanine derivatives lies in their versatility as building blocks for a wide array of biologically active molecules. The substitutions on the phenyl ring are crucial for modulating properties such as binding affinity, metabolic stability, and pharmacokinetic profiles.
Patenting Strategies for Novel Synthetic Routes and Applications
The patenting of novel chemical entities like this compound and its analogues involves multifaceted strategies that extend beyond the final compound itself. A comprehensive IP portfolio often includes patents on novel synthetic routes, key intermediates, and new applications.
Patenting Novel Synthetic Routes: For complex molecules, the method of synthesis can be as innovative as the molecule itself. Companies and research institutions often file patents to protect efficient, scalable, and stereoselective synthetic methods. rsc.org A key strategy is to claim a process that offers significant advantages over existing methods, such as higher yields, lower costs, or the use of more environmentally friendly reagents. For chiral compounds like L-phenylalanine derivatives, enantioselective synthesis methods are particularly valuable and patentable. cphi-online.com The "chiral switch," where a single, active enantiomer is developed from a previously approved racemic drug, is a well-known strategy in the pharmaceutical industry to extend market exclusivity. researchgate.netdrugpatentwatch.comnih.gov
Protecting Intermediates: Patenting key intermediates in a synthetic pathway can provide an additional layer of protection. By controlling the supply of a crucial building block, a patent holder can effectively block competitors from using the same synthetic route to produce the final product. This strategy is particularly relevant for specialized intermediates that are not commercially available or are difficult to synthesize.
Claiming New Applications: Discovering a new therapeutic use for a known compound can also be a patentable invention. This strategy, often referred to as "repurposing" or "repositioning," can extend the commercial life of a drug and provide new treatment options. For substituted phenylalanine derivatives, new applications could range from their use in novel peptide-based drugs to their incorporation into diagnostic agents.
Impact of Intellectual Property on Academic Research and Commercialization
The role of intellectual property in the nexus of academic research and commercialization is a subject of ongoing discussion and evolving practice.
Impact on Academic Research: Patents can have a dual effect on academic research. On one hand, the potential for patenting and commercialization can drive innovation and provide a mechanism for translating basic research into tangible applications. nridigital.compharmaceutical-technology.com University technology transfer offices play a crucial role in this process, helping researchers to patent their inventions and license them to industry partners. nridigital.compharmaceutical-technology.com On the other hand, concerns have been raised about patents potentially hindering the free exchange of scientific information and materials, which is a cornerstone of academic research. However, many research institutions have policies in place to ensure that research can continue unimpeded, often through research exemptions or non-exclusive licensing for academic use.
Challenges in Commercialization: The path from a patented invention to a commercial product is fraught with challenges, particularly for pharmaceutical intermediates and building blocks. wordpress.compharmexec.com These challenges include:
Scale-up and Manufacturing: A synthetic route that is feasible in a laboratory setting may not be economically viable for large-scale production. fatfinger.io
Regulatory Hurdles: The regulatory approval process for new drugs and their components is lengthy and expensive. pharmexec.com
Market Adoption: For a novel building block to be commercially successful, it needs to be adopted by pharmaceutical companies in their drug discovery and development pipelines. pharmexec.com
Academic-Industry Collaborations: To navigate these challenges, collaborations between academic institutions and pharmaceutical companies are increasingly common. nridigital.compharmaceutical-technology.comdrugbank.com These partnerships can provide the necessary funding, expertise, and infrastructure to advance a promising discovery from the lab to the market. drugbank.com Licensing agreements are a common mechanism for these collaborations, allowing a company to develop and commercialize a university's patented technology in exchange for royalties or other forms of compensation. nridigital.compharmaceutical-technology.com
Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes for N-Boc-3-bromo-5-fluoro-L-phenylalanine
The multi-step synthesis of complex molecules like this compound often relies on traditional organic chemistry methods that can be resource-intensive and generate significant waste. A major future direction is the development of more sustainable and "green" synthetic pathways. Research is anticipated to move towards processes that minimize or eliminate the use of hazardous solvents and reagents. rsc.org The principles of green chemistry could be applied by designing one-pot reaction processes that combine multiple synthetic steps, thereby increasing efficiency and reducing the need for intermediate purification. rsc.org Future routes may focus on using renewable starting materials and developing catalytic systems that operate under milder, more environmentally benign conditions, such as in aqueous media. rsc.org The goal is to create synthetic strategies that are not only high-yielding but also economically viable and ecologically responsible. rsc.org
Exploration of Novel Biocatalytic Approaches for Enantioselective Synthesis
Biocatalysis offers a powerful alternative to traditional chemical synthesis for producing chiral molecules with high specificity. An emerging trend is the use of enzymes for the enantioselective synthesis of non-natural amino acids. Future research will likely focus on discovering and engineering enzymes that can construct the this compound molecule with precision. This includes the application of flavin-dependent halogenases, which can install halogen atoms onto aromatic scaffolds with high regioselectivity under mild reaction conditions. mdpi.com
Furthermore, enzymes such as L-amino acid deaminases or engineered phenylalanine dehydrogenases (PheDH) could be employed in cascade reactions to produce the desired L-enantiomer from achiral precursors. researchgate.net Researchers have already shown success in modifying these enzymes to improve their activity on substituted phenylalanine analogs, indicating a promising path forward for tailoring biocatalysts specifically for this compound. researchgate.net The development of one-pot, multi-enzyme systems represents a significant advancement, promising a streamlined and highly efficient route to the final product. researchgate.net
Integration of Computational Design with Experimental Synthesis for Targeted Applications
The synergy between computational modeling and experimental work is a rapidly growing trend that is set to accelerate the application of this compound. In silico tools can predict how the introduction of this halogenated amino acid will affect a peptide's physicochemical properties, such as hydrophobicity and conformational stability. nih.govresearchgate.net This allows for the rational design of peptidomimetics with specific, predetermined characteristics.
A key area of future research involves using computational methods to design novel proteins and enzymes that can specifically recognize and utilize halogenated phenylalanines. For instance, researchers have successfully designed a mutant aminoacyl-tRNA synthetase that specifically binds an o-chlorophenylalanine, an interaction facilitated by halogen bonds. nih.gov This approach, which combines computational design with directed evolution and structural biology, could be adapted to create systems for the site-specific incorporation of this compound into proteins, opening up new avenues for creating novel biotherapeutics and research tools through genetic code expansion. nih.gov
Advanced Derivatization for Next-Generation Peptidomimetics and Small Molecules
The bromine and fluorine atoms on the phenyl ring are not merely static structural elements; they are functional handles for advanced chemical modifications. A significant future direction lies in using these halogens for sophisticated derivatization. The bromine atom, in particular, is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. smolecule.com This enables the introduction of a wide variety of aryl and heteroaryl groups, transforming the phenylalanine derivative into a scaffold for complex biaryl-containing peptidomimetics and small molecules. smolecule.com
Once synthesized, these uniquely modified amino acids can be incorporated into peptides using techniques like solid-phase peptide synthesis (SPPS). This allows for the creation of next-generation peptidomimetics with enhanced proteolytic resistance, improved binding affinity, or entirely new functionalities. smolecule.com The fluorine atom contributes to metabolic stability, making these derivatives particularly attractive for therapeutic development. smolecule.comnih.gov
Expanding the Scope of Biological Applications Beyond Current Research Areas
While currently valued as a building block for peptides, the unique properties of this compound suggest its utility in a much broader range of biological applications. The introduction of halogenated amino acids has been shown to modulate the aggregation kinetics of amyloid-forming peptides, pointing to a potential role in the study and potential treatment of neurodegenerative diseases. nih.gov
Emerging trends such as cell-free metabolic engineering could provide new platforms to produce previously inaccessible natural and "supernatural" products derived from this amino acid. nih.gov Furthermore, given the increasing prevalence of halogenated compounds in FDA-approved drugs, there is significant potential for derivatives of this compound to be developed as novel therapeutic agents, enzyme inhibitors, or as probes for PET imaging. researchgate.netnih.gov Its application in genetic code expansion could lead to the creation of proteins with novel catalytic activities or binding specificities, pushing the boundaries of synthetic biology. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
